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Compound of Interest

Compound Name: (+-)-Dimethindene

Cat. No.: B1670660 Get Quote

Dimethindene, a first-generation antihistamine, is widely used for the symptomatic relief of

allergic reactions. Its efficacy stems from its potent antagonism of the histamine H1 receptor.

This guide provides a comprehensive comparison of in vitro and in vivo studies on

Dimethindene, offering researchers, scientists, and drug development professionals a detailed

overview of its pharmacological profile. The data presented herein is supported by

experimental evidence to facilitate a deeper understanding of the correlation between its

activity in laboratory settings and its clinical effects.

Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo

studies on Dimethindene, providing a clear comparison of its receptor binding affinities,

functional activity, and pharmacokinetic parameters.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Dimethindene
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Parameter
Receptor/Syst
em

Value Species/Tissue Reference

Binding Affinity

(Ki)
Histamine H1 1.5 x 10⁻⁹ M

Guinea-pig

cerebral cortex
[1]

Muscarinic M1 6.4 x 10⁻⁸ M
Guinea-pig

cerebral cortex
[1]

(S)-dimethindene

at M2
pKi = 7.52

Transfected

CHO cells
[2]

Serotonin Very low affinity
Guinea-pig

cerebral cortex
[1]

Functional

Activity (pA2)
Histamine H1 9.33 Guinea-pig ileum [1]

Muscarinic 6.7

Guinea-pig ileum

(Carbachol-

stimulated)

[1]

IC50

Cromakalim-

induced K+

currents

29.5 µM Xenopus oocytes [3][4]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of Dimethindene in

Humans
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Parameter
Route of
Administration

Value
Study
Population

Reference

Mean Residence

Time (MRT) of

Inhibitory Effect

Oral (4 mg) ~13 hours
Healthy

volunteers
[5][6]

MRT of Blood

Levels
Oral (4 mg) ~8 hours

Healthy

volunteers
[5][6]

MRT of Inhibitory

Effect

Intravenous (4

mg)
~13 hours

Healthy

volunteers
[7]

MRT of Blood

Levels

Intravenous (4

mg)
~5 hours

Healthy

volunteers
[7]

Maximum Effect

(Inhibition of

flare)

Oral (4 mg)
5 hours post-

administration

Healthy

volunteers
[5]

Maximum Effect

(Inhibition of flare

and wheal)

Intravenous (4

mg)

2 hours post-

administration

Healthy

volunteers
[7]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

In Vitro Methods
1. Receptor Binding Studies[1][2]

Objective: To determine the binding affinity of Dimethindene for various receptors.

Preparation of Membranes: Guinea-pig cerebral cortex or membranes from transfected

Chinese hamster ovary (CHO) cells expressing specific human muscarinic receptor subtypes

were used. The tissue was homogenized in a suitable buffer and centrifuged to isolate the

membrane fraction.
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Radioligand Binding Assay: Membranes were incubated with a specific radioligand (e.g.,

[³H]pyrilamine for H1 receptors, [³H]pirenzepine for M1 receptors, or [³H]N-

methylscopolamine for M1-M5 receptors) and varying concentrations of Dimethindene.

Separation and Counting: The bound and free radioligand were separated by rapid filtration.

The radioactivity of the filters was measured using a liquid scintillation counter.

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values

(concentration of drug that inhibits 50% of specific radioligand binding) using the Cheng-

Prusoff equation.

2. Functional Studies (Guinea-Pig Ileum)[1]

Objective: To assess the functional antagonist activity of Dimethindene at histamine H1 and

muscarinic receptors.

Tissue Preparation: A segment of the terminal ileum from a guinea pig was suspended in an

organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5%

CO₂.

Contraction Measurement: The contractions of the ileum in response to agonists (histamine

or carbachol) were recorded isometrically using a force transducer.

Antagonist Activity: Cumulative concentration-response curves to the agonist were obtained

in the absence and presence of increasing concentrations of Dimethindene.

Data Analysis: The pA2 value, which represents the negative logarithm of the molar

concentration of the antagonist that produces a two-fold shift to the right in the agonist's

concentration-response curve, was determined from Schild plots.

In Vivo Methods
1. Histamine Provocation Model in Humans[5][6][7]

Objective: To evaluate the time course of the antihistaminic activity of Dimethindene in vivo.

Study Design: A double-blind, placebo-controlled, crossover study design was employed with

healthy volunteers.
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Drug Administration: Subjects received a single oral dose (e.g., 4 mg) or intravenous infusion

(e.g., 4 mg) of Dimethindene maleate or placebo.

Histamine Challenge: At various time points before and after drug administration,

intracutaneous injections of histamine were administered to the forearm.

Measurement of Flare and Wheal: The areas of the resulting flare (redness) and wheal

(swelling) were measured at specific time intervals after the histamine injection.

Data Analysis: The time course of the inhibitory effect was determined by comparing the flare

and wheal areas after drug treatment to those after placebo. The mean residence time

(MRT) of the effect was calculated.

Visualizations
The following diagrams illustrate the mechanism of action of Dimethindene and the workflow of

the in vivo histamine provocation study.

Mechanism of Action of Dimethindene
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Caption: Dimethindene acts as a competitive antagonist at the histamine H1 receptor.
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In Vivo Histamine Provocation Workflow
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Caption: Workflow of the human histamine provocation model for assessing antihistamine

efficacy.

In Vitro-In Vivo Correlation (IVIVC)
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A direct and linear correlation between in vitro activity and in vivo efficacy is not always

straightforward. For Dimethindene, studies have revealed a non-linear relationship between its

blood concentration and its pharmacological effect.[5][6][7]

The in vitro studies demonstrate that Dimethindene is a highly potent H1 receptor antagonist,

with a Ki value in the nanomolar range.[1] This high affinity translates to a potent functional

antagonism, as shown by the high pA2 value in the guinea-pig ileum model.[1]

In vivo, this potent antihistaminic activity is reflected in the strong inhibition of histamine-

induced flare and wheal formation in human skin.[5][6][7] However, the duration of the inhibitory

effect in vivo (MRT of ~13 hours) is significantly longer than the mean residence time of the

drug in the blood (MRT of ~5-8 hours).[5][6][7] This discrepancy suggests that the effect of

Dimethindene at the receptor site is more prolonged than what would be predicted from its

plasma concentration alone. This could be due to factors such as slow dissociation from the H1

receptor or retention of the drug in the skin tissue.

The in vitro data showing Dimethindene's affinity for muscarinic receptors also has clinical

implications, as this can contribute to the anticholinergic side effects, such as dry mouth,

sometimes observed with first-generation antihistamines.[1][8]

Comparison with Alternatives
Dimethindene is a first-generation antihistamine. Compared to second-generation

antihistamines like loratadine or cetirizine, Dimethindene has a higher propensity to cross the

blood-brain barrier, which can lead to sedative effects. However, it is considered atypical for a

first-generation H1 antagonist as it only minimally passes across the blood-brain barrier.[9] Its

potent topical activity also makes it a viable option for localized allergic reactions in the form of

gels and creams.[9][10]

Conclusion
The presented data demonstrates a clear correlation between the in vitro and in vivo

pharmacological properties of Dimethindene. Its high in vitro affinity and functional antagonism

at the histamine H1 receptor are consistent with its potent antihistaminic effects observed in

vivo. The discrepancy between the drug's plasma pharmacokinetics and the duration of its

pharmacodynamic effect highlights the complexity of IVIVC and underscores the importance of
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considering tissue distribution and receptor kinetics when predicting clinical outcomes. This

comprehensive comparison provides a valuable resource for researchers and clinicians

involved in the study and application of antihistamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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